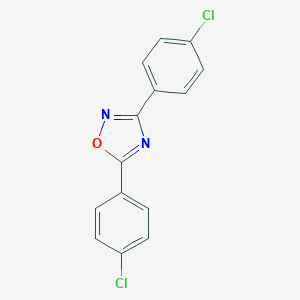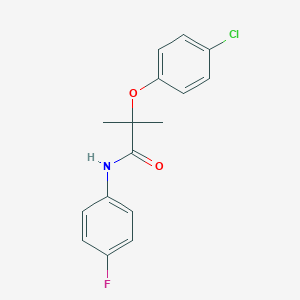![molecular formula C8H16ClNO3S B184798 Morpholine, 4-[(1-chlorobutyl)sulfonyl]- CAS No. 69083-62-1](/img/structure/B184798.png)
Morpholine, 4-[(1-chlorobutyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- is a chemical compound that has been widely used in scientific research. It is a type of sulfone that has a variety of applications in the field of biochemistry and pharmacology.
Wirkmechanismus
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- works by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has a variety of biochemical and physiological effects. It has been shown to have anticonvulsant properties, which make it useful in the treatment of epilepsy. It has also been shown to have anti-inflammatory properties, which make it useful in the treatment of various inflammatory conditions. Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has also been shown to have analgesic properties, which make it useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations as well. It is toxic and must be handled with care. It also has a low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving Morpholine, 4-[(1-chlorobutyl)sulfonyl]-. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of its potential as a drug for the treatment of various diseases. Additionally, the biochemical and physiological effects of the compound could be further explored to better understand its mechanism of action. Finally, the compound could be used as a starting material for the synthesis of new compounds with unique properties.
Conclusion:
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- is a versatile compound that has a variety of applications in scientific research. It has been used as a reagent, a precursor, and a catalyst in various chemical reactions. It has also been shown to have anticonvulsant, anti-inflammatory, and analgesic properties. While it has several advantages for use in lab experiments, it also has some limitations. There are several future directions for research involving Morpholine, 4-[(1-chlorobutyl)sulfonyl]-, including the development of new synthetic methods, investigation of its potential as a drug, and exploration of its biochemical and physiological effects.
Synthesemethoden
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- can be synthesized using a variety of methods. One of the most common methods is the reaction between morpholine and 1-chlorobutane in the presence of a strong base such as sodium hydroxide. This reaction produces the desired product along with sodium chloride as a byproduct. Another method involves the reaction between morpholine and 1-chlorobutane in the presence of a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as a precursor in the synthesis of sulfonamides, which are important drugs used in the treatment of bacterial infections. Morpholine, 4-[(1-chlorobutyl)sulfonyl]- has also been used as a catalyst in various chemical reactions.
Eigenschaften
CAS-Nummer |
69083-62-1 |
|---|---|
Produktname |
Morpholine, 4-[(1-chlorobutyl)sulfonyl]- |
Molekularformel |
C8H16ClNO3S |
Molekulargewicht |
241.74 g/mol |
IUPAC-Name |
4-(1-chlorobutylsulfonyl)morpholine |
InChI |
InChI=1S/C8H16ClNO3S/c1-2-3-8(9)14(11,12)10-4-6-13-7-5-10/h8H,2-7H2,1H3 |
InChI-Schlüssel |
VZAKXPODXDPZME-UHFFFAOYSA-N |
SMILES |
CCCC(S(=O)(=O)N1CCOCC1)Cl |
Kanonische SMILES |
CCCC(S(=O)(=O)N1CCOCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



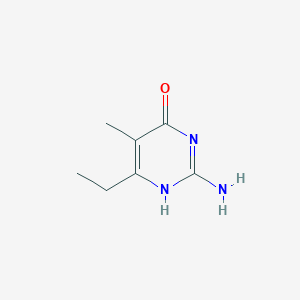

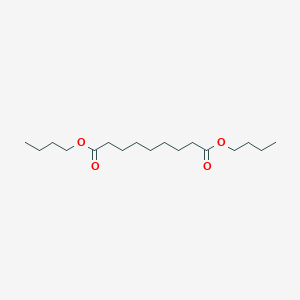
![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)
![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)
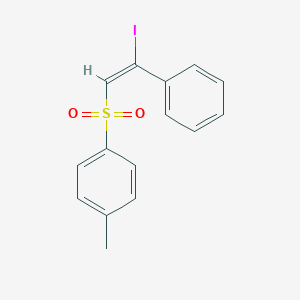
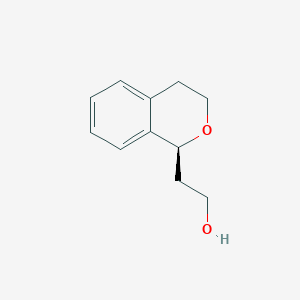
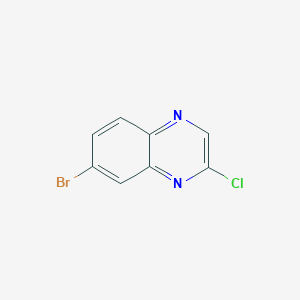
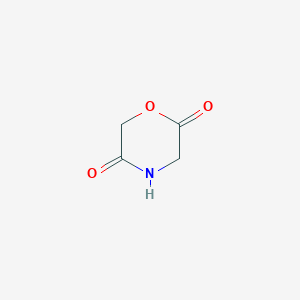
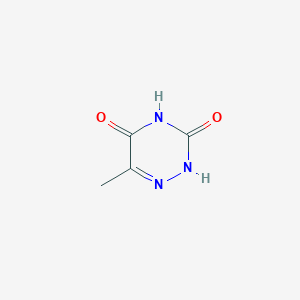
![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)
